N-(4-(4-benzylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-(4-benzylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of N-(4-(4-benzylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining purity and efficiency.
Chemical Reactions Analysis
N-(4-(4-benzylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-(4-benzylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets within cells. In antimicrobial applications, it disrupts the biosynthesis of bacterial lipids, leading to cell death. In anticancer applications, it interferes with cellular pathways that regulate cell growth and division, thereby inhibiting tumor growth .
Comparison with Similar Compounds
N-(4-(4-benzylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be compared with other thiazole derivatives such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties but differs in its chemical structure and specific activity profile.
2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides: These compounds have been studied for their potential as anticancer agents, with modifications at different positions to enhance their activity.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-25-19(11-12-22-25)20(26)24-21-23-18(14-27-21)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOKSXFCUNFQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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